molecular formula C11H21ClN2O3 B1382325 Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride CAS No. 1803598-62-0

Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride

Cat. No. B1382325
CAS RN: 1803598-62-0
M. Wt: 264.75 g/mol
InChI Key: LRDDTZLYWWVIIN-UHFFFAOYSA-N
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Description

“Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1803598-62-0 . It has a molecular weight of 264.75 and is typically in powder form .


Synthesis Analysis

While specific synthesis methods for “Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride” were not found, piperidones, which are precursors to the piperidine ring, have been synthesized through various methods . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O3.ClH/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10;/h10,12H,1-9H2;1H . This code provides a standardized way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride” were not found, piperidone analogs have been synthesized and bio-assayed for varied activity . The structure-activity relationship of the piperidones has been established .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Catalytic Applications

  • Synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes : These complexes, including those derived from Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride, demonstrate significant catalytic efficiency, particularly for the Heck reaction. The Pd-complexes with piperidine derivatives showed higher catalytic efficiency than morpholine ones (Singh et al., 2013).

Synthesis and Structural Analysis

  • Synthesis of bioactive heterocycles : Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride is used in the synthesis of novel compounds with potential antiproliferative activity. Structural characterization includes techniques like IR, NMR, LC-MS, and X-ray diffraction studies (Prasad et al., 2018).

Medicinal Chemistry

  • Lead optimization of benzimidazoles for insomnia treatment : Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride derivatives demonstrate selectivity and CNS profiles suitable for evaluation as sedative hypnotics (Ravula et al., 2012).

Synthesis Methods

  • Synthesis under solvent-free conditions : Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride is used in reactions for synthesizing quinazolinone derivatives under solvent-free conditions, offering a more environmentally friendly approach (Acharyulu et al., 2008).

  • Microwave-assisted synthesis on solid support : The compound is utilized in the efficient microwave-assisted synthesis of 2-arylamino-2-imidazolines, reducing reaction time and improving yield (Genç & Servi, 2005).

Biological Applications

  • Antiproliferative study in cancer research : Piperidin-1-ylmethyl derivatives, including those with morpholine-4-carboxylate hydrochloride, show significant growth inhibition in various human cancer cell lines (Harishkumar et al., 2018).

Drug Discovery and Development

  • Development of vaginal microbicides with spermicidal potential : Compounds including morpholin/piperidin-1-yl-carbamodithioate derivatives show potential as vaginal microbicidal spermicides with safety and efficacy (Bala et al., 2014).

  • Synthesis and anti-acetylcholinesterase activity : Piperidin-1-ylmethyl morpholine-4-carboxylate hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, relevant in antidementia drug development (Sugimoto et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Given the broad range of biological activities associated with piperidine derivatives , the compound may interact with its targets in a variety of ways, leading to different biochemical changes

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities , suggesting that they may influence multiple biochemical pathways. More detailed studies are needed to identify the specific pathways affected by this compound.

Result of Action

Given the diverse biological activities associated with piperidine derivatives , this compound may have a wide range of effects at the molecular and cellular levels

properties

IUPAC Name

piperidin-2-ylmethyl morpholine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDDTZLYWWVIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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